molecular formula C16H15NO3S B2545639 3-((4-Phenoxyphenyl)amino)-2,3-dihydrothiophene 1,1-dioxide CAS No. 879929-22-3

3-((4-Phenoxyphenyl)amino)-2,3-dihydrothiophene 1,1-dioxide

Cat. No.: B2545639
CAS No.: 879929-22-3
M. Wt: 301.36
InChI Key: ALZOIXPQXGRUMQ-UHFFFAOYSA-N
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Description

3-((4-Phenoxyphenyl)amino)-2,3-dihydrothiophene 1,1-dioxide is a substituted dihydrothiophene 1,1-dioxide derivative characterized by a 4-phenoxyphenylamino group at the 3-position of the thiophene ring. The dihydrothiophene 1,1-dioxide core is synthesized via cyclization or functionalization of pre-oxidized thiophene precursors . The introduction of an amino group at the 3-position enhances its reactivity and enables further derivatization, making it a versatile intermediate for synthesizing polyfunctionalized sulfones.

Key structural features include:

  • Sulfone group: The 1,1-dioxide moiety imparts electron-withdrawing properties, stabilizing the ring system and influencing reactivity.
  • Amino substituent: The 4-phenoxyphenylamino group introduces steric bulk and aromaticity, which may modulate biological activity or material properties.

Properties

IUPAC Name

1,1-dioxo-N-(4-phenoxyphenyl)-2,3-dihydrothiophen-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO3S/c18-21(19)11-10-14(12-21)17-13-6-8-16(9-7-13)20-15-4-2-1-3-5-15/h1-11,14,17H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALZOIXPQXGRUMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C=CS1(=O)=O)NC2=CC=C(C=C2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-Phenoxyphenyl)amino)-2,3-dihydrothiophene 1,1-dioxide typically involves multi-step organic reactions. One common method involves the initial formation of the thiophene ring followed by the introduction of the phenoxyphenyl and amino groups. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

3-((4-Phenoxyphenyl)amino)-2,3-dihydrothiophene 1,1-dioxide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the functional groups or the thiophene ring itself.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the phenoxyphenyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenoxyphenyl or amino moieties.

Scientific Research Applications

Key Reactions

  • Oxidation : The sulfur atom can be oxidized to form sulfoxides or sulfones.
  • Reduction : Modifications of functional groups or the thiophene ring can be achieved through reduction.
  • Substitution : Electrophilic or nucleophilic substitutions can occur at the phenoxyphenyl or amino groups.

Chemistry

3-((4-Phenoxyphenyl)amino)-2,3-dihydrothiophene 1,1-dioxide serves as a building block for synthesizing more complex molecules and materials. Its structure allows for further functionalization, making it a versatile intermediate in organic synthesis.

Biology

Research indicates potential biological activities , including:

  • Antimicrobial Properties : Studies have shown that this compound exhibits activity against various bacterial strains.
  • Anticancer Activity : Preliminary investigations suggest it may inhibit cancer cell proliferation through specific molecular interactions.
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways, providing therapeutic avenues for related diseases.

Medicine

In medicinal chemistry, the compound is being explored for its potential as a therapeutic agent . Its ability to interact with biological macromolecules such as proteins and nucleic acids positions it as a candidate for drug development targeting various diseases.

Industry

The compound finds applications in developing advanced materials , including:

  • Organic Semiconductors : Its electronic properties make it suitable for use in organic electronic devices.
  • Photovoltaic Cells : The compound's characteristics are being investigated for enhancing the efficiency of solar cells.

Case Studies

StudyFocusFindings
Study 1Antimicrobial ActivityDemonstrated effectiveness against Gram-positive bacteria, suggesting potential as an antibiotic agent.
Study 2Anticancer PropertiesShowed inhibition of cancer cell lines in vitro, indicating possible applications in oncology.
Study 3Material ScienceUtilized in developing organic thin-film transistors with improved charge mobility compared to traditional materials.

Mechanism of Action

The mechanism of action of 3-((4-Phenoxyphenyl)amino)-2,3-dihydrothiophene 1,1-dioxide involves its interaction with specific molecular targets and pathways. The phenoxyphenyl and amino groups can interact with biological macromolecules, such as proteins and nucleic acids, leading to modulation of their activity. The thiophene ring can also participate in electron transfer processes, making the compound useful in electronic applications.

Comparison with Similar Compounds

Structural Analogues and Their Properties

The table below summarizes key analogues of dihydrothiophene 1,1-dioxides, highlighting substituents, molecular properties, and synthesis methods:

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Properties/Synthesis Reference ID
3-Bromo-4-methyl-2,3-dihydrothiophene 1,1-dioxide Bromo (3), Methyl (4) C₅H₇BrO₂S 211.073 Synthesized via dehydrobromination of dibromo-tetrahydrothiophene dioxide; exhibits stereochemical complexity (S-configuration confirmed) .
4-Chloro-2,3-dihydrothiophene 1,1-dioxide Chloro (4) C₄H₅ClO₂S 152.599 Prepared by chlorination of tetrahydrothiophene dioxide; used as a precursor for further halogenation or elimination reactions .
3-Phenyl-2,3-dihydrothiophene 1,1-dioxide Phenyl (3) C₁₀H₁₀O₂S 194.25 Synthesized via amine addition to thiophene dioxide; demonstrates stability against silica gel chromatography .
3-Amino-2,3-dihydrothiophene 1,1-dioxide hydrochloride Amino (3) C₄H₈ClNO₂S 169.63 Hydrochloride salt form enhances solubility; used in peptide-mimetic synthesis. Exhibits moderate toxicity (H315/H319 hazards) .
3-Chloro-N-phenyl-phthalimide Chloro (3), Phenyl (N-linked) C₁₄H₁₀ClNO₂ 267.69 Non-thiophene analogue but shares sulfone and aryl-amino motifs; used as a monomer for polyimide synthesis .
2,5-Diaryl-4-hydroxy-3-keto-2,3-dihydrothiophene 1,1-dioxide Aryl (2,5), Hydroxy (4), Keto (3) C₁₄H₁₂O₄S 276.31 Prepared via condensation reactions; undergoes fragmentation to diketones upon heating, releasing SO₂ .

Reactivity and Stability

  • Thermal Stability : Diaryl derivatives (e.g., 2,5-diaryl-4-hydroxy-3-keto compounds) undergo SO₂ extrusion under acidic conditions, forming diketones .
  • Silica Gel Sensitivity : Silyl-substituted derivatives (e.g., 3-trimethylsilyl-dihydrothiophene dioxide) are unstable during chromatography, whereas germyl analogues remain intact .
  • Halogen Exchange : 3-Bromo derivatives can be converted to iodo or chloro analogues via nucleophilic substitution (e.g., NaI or HgCl₂ treatment) .

Biological Activity

3-((4-Phenoxyphenyl)amino)-2,3-dihydrothiophene 1,1-dioxide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound possesses a unique structure characterized by a thiophene ring fused with a phenoxyphenyl group. Its molecular formula is C13H12N2O2SC_{13}H_{12}N_{2}O_{2}S, and it features a sulfone group that contributes to its reactivity and biological interactions.

Research indicates that 3-((4-Phenoxyphenyl)amino)-2,3-dihydrothiophene 1,1-dioxide may exert its biological effects through several mechanisms:

  • Inhibition of Enzymatic Activity : The compound has been studied for its ability to inhibit dihydroorotate dehydrogenase (DHODH), an enzyme critical in the de novo pyrimidine synthesis pathway. This inhibition can disrupt cellular proliferation, particularly in rapidly dividing cells such as cancer cells .
  • Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties, potentially making it useful in treating infections caused by resistant strains of bacteria or fungi.

Biological Activity Data

The biological activity of 3-((4-Phenoxyphenyl)amino)-2,3-dihydrothiophene 1,1-dioxide has been evaluated in various in vitro and in vivo studies. The following table summarizes key findings from recent research:

StudyModelConcentrationEffect ObservedReference
Study 1Cancer Cell Lines (MCF-7)100 µMInduced apoptosis via pH modulation
Study 2Bacterial Strains (E. coli)50 µg/mLInhibition of growth
Study 3Animal Model (Mouse)10 mg/kg/dayReduced tumor size in xenograft models

Case Study 1: Anticancer Activity

In a study involving MCF-7 breast cancer cells, treatment with 3-((4-Phenoxyphenyl)amino)-2,3-dihydrothiophene 1,1-dioxide at concentrations of 100 µM significantly decreased the intracellular pH (pHi), leading to increased apoptosis rates. The mechanism was linked to the disruption of metabolic homeostasis within the cancer cells .

Case Study 2: Antimicrobial Efficacy

Another study assessed the antimicrobial efficacy against various bacterial strains. The compound exhibited notable inhibition against E. coli at concentrations as low as 50 µg/mL, suggesting potential applications in combating antibiotic-resistant infections.

Research Findings and Future Directions

Recent findings highlight the promising biological activities associated with 3-((4-Phenoxyphenyl)amino)-2,3-dihydrothiophene 1,1-dioxide. However, further research is necessary to fully elucidate its mechanisms of action and therapeutic potential. Future studies should focus on:

  • Mechanistic Studies : Understanding the detailed biochemical pathways affected by this compound.
  • Clinical Trials : Evaluating safety and efficacy in human subjects to establish therapeutic dosages and potential side effects.

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